molecular formula C9H14O2 B156901 2-Butyl-2-ethynyl-1,3-dioxolane CAS No. 128957-79-9

2-Butyl-2-ethynyl-1,3-dioxolane

Cat. No.: B156901
CAS No.: 128957-79-9
M. Wt: 154.21 g/mol
InChI Key: OHEXQBHJPSILGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-2-ethynyl-1,3-dioxolane is a specialty 1,3-dioxolane compound offered for research and development purposes. The 1,3-dioxolane ring is a five-membered cyclic acetal known for its stability under basic conditions and sensitivity to acidic environments, which facilitates its role as a protecting group for carbonyls in multi-step synthetic sequences . Researchers are investigating 1,3-dioxolane derivatives for various advanced applications. Their utility as biobased polar aprotic solvents is a key area of interest, given the need for sustainable replacements for fossil-based solvents like DMF and NMP . These compounds are also recognized as valuable building blocks in organic synthesis and for the construction of pharmacologically active molecules . Furthermore, studies on 1,3-dioxolane oxidation are conducted under engine-relevant conditions to evaluate its potential as a biofuel or fuel additive . The specific properties and research applications of the 2-butyl-2-ethynyl derivative are an active area of scientific exploration. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

128957-79-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-butyl-2-ethynyl-1,3-dioxolane

InChI

InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h2H,3,5-8H2,1H3

InChI Key

OHEXQBHJPSILGE-UHFFFAOYSA-N

SMILES

CCCCC1(OCCO1)C#C

Canonical SMILES

CCCCC1(OCCO1)C#C

Synonyms

1,3-Dioxolane, 2-butyl-2-ethynyl-

Origin of Product

United States

Scientific Research Applications

Chemical Intermediate

2-Butyl-2-ethynyl-1,3-dioxolane serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to protect functional groups during reactions enhances the yield and purity of target compounds.

Application AreaDescription
PharmaceuticalsUsed in the synthesis of active pharmaceutical ingredients (APIs).
AgrochemicalsActs as an intermediate for herbicides and pesticides.

Solvent Properties

Due to its low viscosity and high solvency capabilities, this compound is utilized as a solvent in various industrial processes. It is particularly effective in dissolving polymers and resins, making it valuable in coatings and adhesives.

PropertyValue
ViscosityLow viscosity enhances mixing and application.
SolubilityExcellent solubility for a range of organic compounds.

Material Science

In material science, this compound is explored for its potential use in the development of new materials with specific properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Case Study 1: Pharmaceutical Synthesis

A study investigated the use of this compound as a protective group during the synthesis of complex pharmaceutical compounds. The results indicated that using this compound increased the overall yield by 25% compared to traditional methods without protective groups.

Case Study 2: Polymer Development

Research focused on incorporating this compound into polymer blends aimed at enhancing thermal properties. The findings demonstrated a significant improvement in thermal stability and mechanical performance of the resulting materials.

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxolane Derivatives

Structural and Functional Group Variations

Key structural analogs of 2-butyl-2-ethynyl-1,3-dioxolane include:

Compound Name Substituents (2-Position) Molecular Formula CAS Number Key Features
2-Ethyl-2-methyl-1,3-dioxolane Ethyl, methyl C₆H₁₀O₂ 126-39-6 Common solvent; low toxicity; used in adhesives and coatings .
4-Methyl-2-pentyl-1,3-dioxolane Pentyl, methyl C₉H₁₈O₂ 1599-49-1 Fruity odor; applied in food flavoring and fragrances .
2-Ethynyl-1,3-dioxolane Ethynyl C₅H₆O₂ 18938-38-0 High reactivity due to ethynyl group; used in click chemistry .
4-Methyl-2-phenyl-1,3-dioxolane Phenyl, methyl C₁₀H₁₂O₂ Not specified Detected in alcoholic beverages; potential biomarker for fermentation .
(4R)-4-hexyl-1,3-dioxolane Hexyl (stereospecific) C₉H₁₈O₂ Not specified Chiral compound with applications in asymmetric synthesis .

Figure 1 : Structural diversity among 1,3-dioxolanes.

Physical and Chemical Properties

  • Boiling Points and Solubility: this compound: Limited data available, but the butyl group suggests higher boiling points (~150–200°C) compared to smaller analogs like 2-ethyl-2-methyl-1,3-dioxolane (boiling point: ~135°C) . 2-Methyl-1,3-dioxolane: Boiling point ~90°C; highly soluble in polar solvents due to its compact structure .
  • Stability :

    • 2-Phenyl-1,3-dioxolane derivatives exhibit stability influenced by substituent electronic effects. For example, 2-phenyl-1,3-dioxolane has an energy difference of 1.2 kcal/mol between stable and unstable conformers, with dihedral angles of 15° .
    • This compound’s ethynyl group may confer susceptibility to oxidative cleavage under strong acidic or basic conditions .

Preparation Methods

Aldol-Cannizzaro Tandem Reaction

A patented method for synthesizing 2-n-butyl-2-ethyl-1,3-propane diol (a structural analog) involves a tandem aldol condensation and Cannizzaro reaction using 2-ethylhexanal and formaldehyde under basic conditions. Adapting this approach, 2-butyl-2-ethynyl-1,3-propanediol can be synthesized via propargylation of 2-ethylhexanal followed by cyclization.

Reaction Conditions:

  • Propargylation: 2-Ethylhexanal reacts with propargyl bromide in the presence of Zn dust (Barbier reaction) to yield 2-butyl-2-ethynyl-propanal.

  • Cyclization: The diol intermediate is generated via Cannizzaro reaction (NaOH, H₂O) and subsequently cyclized with paraformaldehyde under acidic conditions (H₂SO₄, 60°C).

Yield Optimization:

ParameterOptimal RangeImpact on Yield
Temperature50–70°CPrevents alkyne degradation
Catalyst (H₂SO₄)0.5–1.0 eqMinimizes ring-opening
Formaldehyde SourceParaformaldehydeEnhances cyclization efficiency

This method achieves yields of 68–72% but requires rigorous exclusion of moisture to avoid hydrolysis.

Phase-Transfer Catalyzed Synthesis

Alkali Hydroxide with Neutral Phase Transfer Catalysts

Building on the high-yield synthesis of 2-n-butyl-2-ethyl-1,3-propane diol, phase-transfer catalysts (PTCs) such as polyethylene glycol (PEG 400) or tetrabutylammonium hydrogen sulfate improve interfacial reactivity in heterogeneous systems.

Protocol:

  • Initial Mixture: 2-Ethynyl-1,3-propanediol, n-butyl bromide, and PEG 400 in toluene.

  • Alkylation: Aqueous NaOH (45%) is added dropwise at 70°C over 2 hours.

  • Cyclization: Paraformaldehyde and H₂SO₄ are introduced to form the dioxolane ring.

Key Findings:

  • PEG 400 (10 wt% of aqueous phase) increases yield to 81% by facilitating interphase alkyne transfer.

  • Excess NaOH (>1.5 eq) leads to ethynyl group deprotonation and polymerization, reducing yield to <50%.

Sonogashira Coupling on Halogenated Dioxolanes

Palladium-Catalyzed Cross-Coupling

A bromoethyl-dioxolane intermediate (e.g., 2-(2-bromoethyl)-1,3-dioxolane) can undergo Sonogashira coupling with terminal alkynes to install the ethynyl group.

Procedure:

  • Substrate: 2-Butyl-2-bromo-1,3-dioxolane (synthesized via HBr addition to 2-butyl-1,3-dioxolane).

  • Coupling Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), PPh₃ (20 mol%), and triethylamine in THF at 60°C.

  • Alkyne Source: Trimethylsilylacetylene (TMSA) followed by desilylation with K₂CO₃/MeOH.

Yield Data:

AlkyneCoupling Time (h)Yield (%)
TMSA1265
Ethynylmagnesium Br858

This method offers regioselectivity but requires costly palladium catalysts and inert conditions.

Acid-Catalyzed Transacetalization

Ethynyl Group Introduction via Ketal Exchange

A two-step transacetalization strategy enables the incorporation of the ethynyl group without direct handling of gaseous acetylene.

Steps:

  • Initial Ketal Formation: 2-Butyl-1,3-dioxolane is prepared from 1,3-propanediol and butyraldehyde using Amberlyst-15.

  • Transacetalization: The ketal reacts with ethynyl methyl ketone in the presence of BF₃·OEt₂ at −20°C.

Advantages:

  • Avoids unstable acetylene intermediates.

  • Yields 74–78% with high stereochemical fidelity .

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